molecular formula C20H23N B12051717 N-(1-methylcyclohexyl)-9H-fluoren-3-amine

N-(1-methylcyclohexyl)-9H-fluoren-3-amine

Cat. No.: B12051717
M. Wt: 277.4 g/mol
InChI Key: KVVVEBZCDYJNCD-UHFFFAOYSA-N
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Description

N-(1-methylcyclohexyl)-9H-fluoren-3-amine is an organic compound that features a cyclohexyl group substituted with a methyl group, attached to a fluorenyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylcyclohexyl)-9H-fluoren-3-amine typically involves the reaction of 9H-fluoren-3-amine with 1-methylcyclohexyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylcyclohexyl)-9H-fluoren-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted fluorenyl derivatives.

Scientific Research Applications

N-(1-methylcyclohexyl)-9H-fluoren-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-methylcyclohexyl)-9H-fluoren-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methylcyclohexyl)-9H-fluoren-2-amine
  • N-(1-methylcyclohexyl)-9H-fluoren-4-amine
  • N-(1-methylcyclohexyl)-9H-fluoren-1-amine

Uniqueness

N-(1-methylcyclohexyl)-9H-fluoren-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C20H23N

Molecular Weight

277.4 g/mol

IUPAC Name

N-(1-methylcyclohexyl)-9H-fluoren-3-amine

InChI

InChI=1S/C20H23N/c1-20(11-5-2-6-12-20)21-17-10-9-16-13-15-7-3-4-8-18(15)19(16)14-17/h3-4,7-10,14,21H,2,5-6,11-13H2,1H3

InChI Key

KVVVEBZCDYJNCD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)NC2=CC3=C(CC4=CC=CC=C43)C=C2

Origin of Product

United States

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